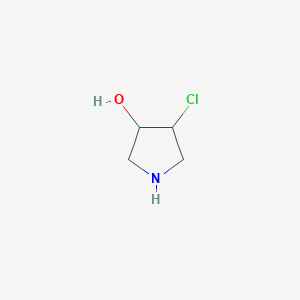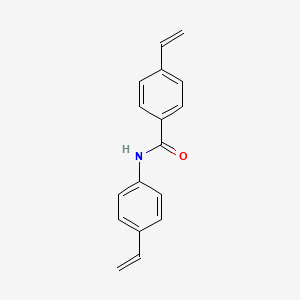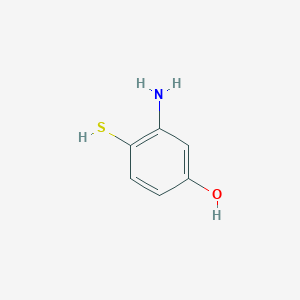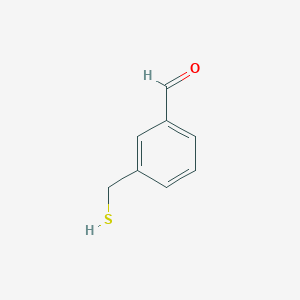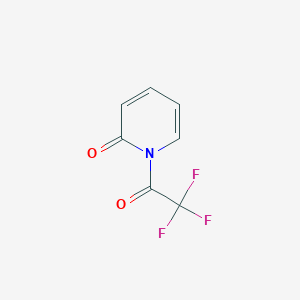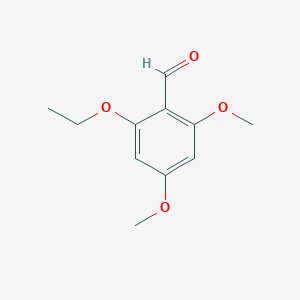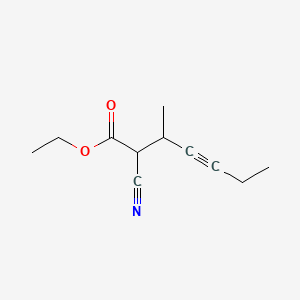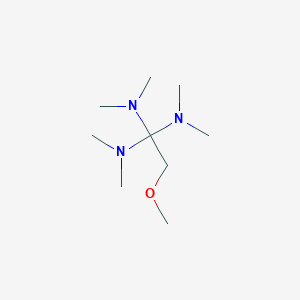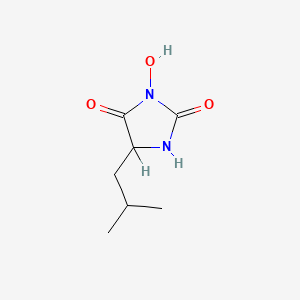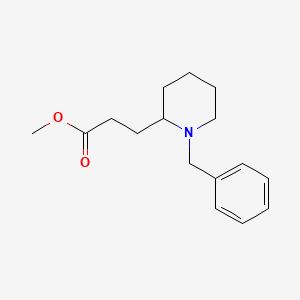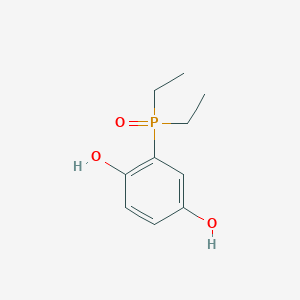
(2,5-Dihydroxyphenyl)diethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dihydroxyphenyl)diethylphosphine oxide is an organophosphorus compound with the molecular formula C10H15O3P It is characterized by the presence of two hydroxyl groups on the phenyl ring and a diethylphosphine oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)diethylphosphine oxide typically involves the reaction of 2,5-dihydroxybenzaldehyde with diethylphosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2,5-Dihydroxyphenyl)diethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(2,5-Dihydroxyphenyl)diethylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of (2,5-Dihydroxyphenyl)diethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the diethylphosphine oxide group can interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
(2,5-Dihydroxyphenyl)diphenylphosphine oxide: Similar structure but with phenyl groups instead of ethyl groups.
(2-Hydroxybenzyl)diphenylphosphine oxide: Contains a single hydroxyl group and benzyl substituent.
特性
分子式 |
C10H15O3P |
|---|---|
分子量 |
214.20 g/mol |
IUPAC名 |
2-diethylphosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C10H15O3P/c1-3-14(13,4-2)10-7-8(11)5-6-9(10)12/h5-7,11-12H,3-4H2,1-2H3 |
InChIキー |
BMDSKZVNUBAHHG-UHFFFAOYSA-N |
正規SMILES |
CCP(=O)(CC)C1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


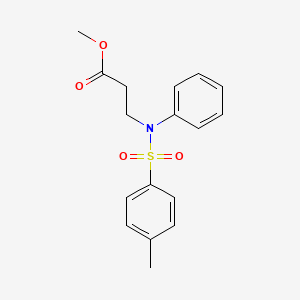
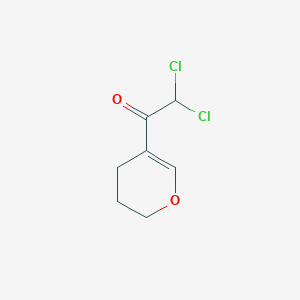
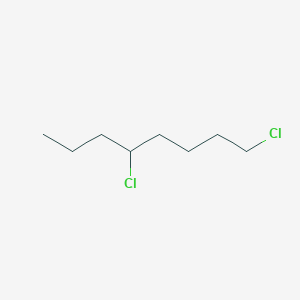
![1-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13948715.png)
